molecular formula C32H68ClN B1589587 Tetraoctylammonium chloride CAS No. 3125-07-3

Tetraoctylammonium chloride

Cat. No.: B1589587
CAS No.: 3125-07-3
M. Wt: 502.3 g/mol
InChI Key: SNNIPOQLGBPXPS-UHFFFAOYSA-M
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Description

Tetraoctylammonium chloride is a quaternary ammonium salt with the chemical formula [CH3(CH2)7]4NCl. It is commonly used as a phase transfer catalyst in organic synthesis and has applications in various fields such as chemistry, biology, and industry. The compound is known for its ability to facilitate the transfer of reactants between different phases, thereby enhancing the efficiency of chemical reactions .

Biochemical Analysis

Biochemical Properties

Tetraoctylammonium chloride plays a significant role in biochemical reactions, primarily as a phase transfer catalyst. It facilitates the transfer of reactants between aqueous and organic phases, thereby enhancing the efficiency of reactions. In biochemical contexts, this compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used as a cationic additive in the preparation of polyaniline-based calcium selective electrodes and as a phase transfer catalyst in the Brust-Schiffrin synthesis of gold nanoparticles . These interactions are typically ionic in nature, involving the chloride ion and the quaternary ammonium cation.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, in the context of perovskite solar cells, this compound has been shown to improve photoluminescence and charge carrier lifetimes, indicating its role in enhancing cellular processes related to energy conversion . Additionally, it has been observed to suppress electron and hole trap density of states, thereby stabilizing cellular functions.

Molecular Mechanism

The molecular mechanism of this compound involves its action as a cationic surfactant. It features a structure comprising four octyl chains, each incorporating an amine group. This structure allows this compound to interact with biomolecules through ionic and hydrophobic interactions. It has been used to impede nitrate absorption in plant roots and to shield gold nanoparticles against degradation caused by light exposure . These interactions often result in enzyme inhibition or activation and changes in gene expression, contributing to its overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound exhibits remarkable light resistance, making it a valuable compound for long-term applications . Its stability can be affected by environmental conditions such as temperature and pH, which may lead to degradation and reduced efficacy over time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it is generally well-tolerated and does not cause significant adverse effects. At higher doses, this compound can exhibit toxic effects, including respiratory and circulatory depression, as well as histopathologic changes such as congestion, stasis, and anoxia . These effects highlight the importance of careful dosage regulation in experimental and therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biochemical functions. It has been used in the synthesis of gold nanoparticles and as a cationic additive in the preparation of calcium selective electrodes . These interactions can affect metabolic flux and metabolite levels, contributing to its overall biochemical activity.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. Its cationic nature allows it to interact with negatively charged cellular components, facilitating its localization and accumulation in specific cellular compartments . These interactions are crucial for its function as a phase transfer catalyst and its role in biochemical processes.

Subcellular Localization

The subcellular localization of this compound is influenced by its structure and interactions with cellular components. It is often directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, its role in stabilizing perovskite solar cells involves its localization to the surface of perovskite films, where it enhances photoluminescence and charge carrier lifetimes . These localization patterns are essential for its biochemical activity and overall function.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetraoctylammonium chloride can be synthesized through the alkylation of octylamine with octyl chloride in the presence of a base. The reaction typically involves the following steps:

  • Dissolve octylamine in an organic solvent such as toluene.
  • Add octyl chloride dropwise to the solution while maintaining the temperature at around 50-60°C.
  • Stir the reaction mixture for several hours to ensure complete alkylation.
  • Isolate the product by filtration and recrystallization .

Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves the use of continuous reactors and automated systems to control reaction conditions and ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: Tetraoctylammonium chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its long alkyl chains, which provide higher hydrophobicity and better solubility in organic solvents compared to its shorter-chain counterparts. This makes it particularly effective in phase transfer catalysis and other applications requiring high solubility in non-polar solvents .

Properties

IUPAC Name

tetraoctylazanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H68N.ClH/c1-5-9-13-17-21-25-29-33(30-26-22-18-14-10-6-2,31-27-23-19-15-11-7-3)32-28-24-20-16-12-8-4;/h5-32H2,1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNNIPOQLGBPXPS-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC[N+](CCCCCCCC)(CCCCCCCC)CCCCCCCC.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H68ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00475517
Record name Tetraoctylammonium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00475517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

502.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3125-07-3
Record name Tetraoctylammonium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00475517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetraoctylammonium chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: Tetraoctylammonium chloride acts as a surface passivating agent for perovskite films. [] It effectively reduces surface and grain boundary defects, which are known to cause nonradiative recombination and hinder device performance. This passivation leads to:

    ANone: While the provided research papers don't explicitly state the molecular weight or spectroscopic data, the molecular formula for this compound is (C8H17)4NCl. It consists of a tetraoctylammonium cation [(C8H17)4N+] and a chloride anion (Cl−).

    ANone: this compound demonstrates compatibility with various materials and exhibits stability under diverse conditions:

    • Solvent extraction: It effectively extracts metal chloride salts like zinc(II), manganese(II), and iron(III) from aqueous solutions, showcasing its potential for metal recovery from industrial waste streams. []
    • Electrode development: It serves as a robust sensor in chloride-selective electrodes, demonstrating stability and effectiveness in analytical applications. []
    • Polymer synthesis and blending: It acts as a catalyst in the synthesis of cyclic carbonates from polymeric epoxides, and the resulting polymers exhibit good miscibility with other polymers, expanding its utility in materials science. [, ]

    ANone: this compound acts as an efficient catalyst in various reactions:

    • Cyclic carbonate synthesis: It catalyzes the reaction between carbon dioxide (CO2) and glycidyl ethers, enabling the synthesis of polycarbonates. This reaction is significant for CO2 utilization and sustainable polymer production. [, ]
    • Biogas upgrading: It acts as a component in deep eutectic solvents (DESs), facilitating the capture of carbon dioxide from biogas, contributing to a cleaner fuel source. []

    A: The structure of this compound directly influences its metal extraction capabilities. []

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